Fast Red Salt ITR

Description

Evolution of Diazonium Salt Applications in Chemical Sciences

The history of diazonium salts began in 1858 with their discovery by the German chemist Peter Griess. mychemblog.com This discovery was a landmark in organic chemistry, as it introduced a versatile class of compounds that would become foundational to the synthetic dye industry. unacademy.com Initially, the most significant application of diazonium salts was in the production of azo dyes for textiles, which offered a vibrant and diverse palette of colors previously unavailable from natural sources. unacademy.comcdnsciencepub.com The process, known as diazotization, involves treating a primary aromatic amine with nitrous acid to form the diazonium salt. mychemblog.comunacademy.com

The utility of diazonium salts soon expanded beyond dye manufacturing. Chemists discovered that the diazonium group (N₂⁺) is an excellent leaving group, facilitating a wide range of substitution reactions. This led to the development of key synthetic transformations, such as the Sandmeyer and Gattermann reactions, which allow for the replacement of the diazonium group with halogens, cyano groups, and other functionalities. mychemblog.com These reactions provided powerful tools for synthesizing a vast array of substituted aromatic compounds that are difficult to produce through direct substitution. unacademy.com

In recent decades, the applications of diazonium salts have evolved further, finding a prominent place in materials science and nanotechnology. sci-hub.senumberanalytics.com Researchers have leveraged the high reactivity of diazonium salts to modify and functionalize surfaces. Through electrochemical or chemical reduction, diazonium salts form highly reactive aryl radicals that can form strong covalent bonds with a variety of substrates, including metals, semiconductors, and carbon materials. numberanalytics.com This has enabled the creation of materials with tailored properties, such as conductive coatings, anti-corrosion layers, and biocompatible surfaces for medical implants. numberanalytics.com Furthermore, the merger of diazonium chemistry with photoredox catalysis has opened new avenues for forming carbon-carbon and carbon-heteroatom bonds under mild conditions, significantly expanding the synthetic chemist's toolkit. sci-hub.seresearchgate.net

Historical Development of Azo Dyes and Fast Red Salt ITR Derivatives

The development of synthetic dyes in the mid-19th century revolutionized the textile industry, which had previously relied on a limited range of natural colorants like madder and indigo. unb.cacdnsciencepub.com The era of synthetic dyes was ushered in by William Henry Perkin's synthesis of mauveine in 1856. cdnsciencepub.com Shortly after, the first azo dyes were created. Aniline (B41778) Yellow was synthesized in 1861, followed by Bismarck Brown, the first commercially marketed azo color, in 1863. cdnsciencepub.comnih.gov These compounds were produced through a two-step process: the diazotization of an aromatic amine to form a diazonium salt, followed by an azo coupling reaction where the diazonium salt acts as an electrophile and attacks an electron-rich aromatic compound (a coupling component), such as a phenol (B47542) or another amine. unb.cayoutube.com

The discovery of Congo Red in 1884 was another significant milestone, as it was the first "direct dye" that could color cotton without the need for a mordant—a substance used to fix the dye to the fabric. nih.govbritannica.com The versatility of the azo coupling reaction allowed for the creation of a vast number of dyes with different colors and properties by simply varying the amine and the coupling component. youtube.com

This compound is a product of this chemical tradition. It is a stabilized diazonium salt, which makes it more stable for storage and use compared to freshly prepared diazonium solutions. unacademy.com These stabilized salts are often referred to as "fast salts" or "azoic diazo components" and are designed to be used with a coupling component (like a naphthol derivative) to form an insoluble azo dye directly on a substrate. vipulorganics.comunacademy.com The precursor for this compound is the aromatic amine 3-amino-N,N-diethyl-4-methoxybenzenesulfonamide (also known as Fast Red ITR base). chemimpex.comalfa-chemistry.com This amine is diazotized, and the resulting diazonium salt is stabilized, often as a zinc chloride double salt, to yield the commercial product. scbt.comscbt.com The "ITR" designation is part of a naming convention for these types of dyes.

Current Research Landscape and Academic Significance of this compound

In the modern research landscape, this compound is rarely used for textile dyeing but holds significant academic importance as a specialized reagent in histochemistry and cytochemistry. chemimpex.comscbt.com Its primary role is as a chromogenic substrate for detecting enzyme activity, most notably alkaline phosphatase (AP). biocompare.commedchemexpress.com In techniques like immunohistochemistry (IHC) and Western blotting, antibodies are often conjugated to enzymes like AP. When the antibody binds to its target antigen in a tissue sample, the addition of a substrate system containing this compound and a coupling agent (such as Naphthol AS-MX Phosphate) results in a reaction catalyzed by AP. sigmaaldrich.com This reaction produces a bright red, insoluble precipitate at the site of the enzyme, thereby visually marking the location of the target antigen under a microscope. biocompare.com

The vibrant red color and the stability of the final precipitate make this compound a valuable tool for clear visualization in complex biological samples. chemimpex.com It is also used in other enzyme-based assays and for fluorescent cytochemistry. chemimpex.comscbt.com Beyond its use as a chromogen, Fast Red ITR has been investigated as a nonlinear optical (NLO) material, where its molecular structure allows for the generation of second and third harmonics of laser light, an area of research relevant to optical technologies. medchemexpress.com

The continued use of this compound in both routine diagnostic and advanced research applications underscores the enduring legacy of diazonium salt chemistry. chemimpex.combiocompare.com

Data Tables

Table 1: Chemical Properties of Fast Red ITR Base

| Property | Value | Source(s) |

| Synonyms | Azoic Diazo Component 42, 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide | chemimpex.comsigmaaldrich.com |

| CAS Number | 97-35-8 | alfa-chemistry.comsigmaaldrich.com |

| Molecular Formula | C₁₁H₁₈N₂O₃S | alfa-chemistry.comsigmaaldrich.com |

| Molecular Weight | 258.34 g/mol | alfa-chemistry.comsigmaaldrich.com |

| Appearance | White to light yellow/orange powder or crystal | chemimpex.com |

| Melting Point | 102-107 °C | chemimpex.comsigmaaldrich.com |

| Application | Dye intermediate, Histology, Cytochemistry | chemimpex.comsigmaaldrich.comchemicalbull.com |

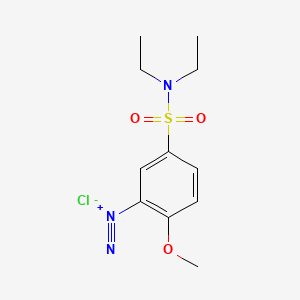

Table 2: Chemical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | 5-Diethylaminosulfonyl-2-methoxybenzenediazonium chloride hemi(zinc chloride) salt | scbt.com |

| CAS Number | 27580-14-9 | scbt.comchemicalbook.com |

| Molecular Formula | C₁₁H₁₆ClN₃O₃S·1/2ZnCl₂ | scbt.comscbt.com |

| Molecular Weight | 373.93 g/mol | scbt.comscbt.com |

| Appearance | Solid | scbt.com |

| Application | Chromogen for enzyme histochemistry, Proteomics research | scbt.combiocompare.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H16ClN3O3S |

|---|---|

Molecular Weight |

305.78 g/mol |

IUPAC Name |

5-(diethylsulfamoyl)-2-methoxybenzenediazonium;chloride |

InChI |

InChI=1S/C11H16N3O3S.ClH/c1-4-14(5-2)18(15,16)9-6-7-11(17-3)10(8-9)13-12;/h6-8H,4-5H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

KKLHKLGGOAYNBC-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)[N+]#N.[Cl-] |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of Fast Red Salt Itr

Fundamental Principles of Diazonium Salt Chemistry

The reactivity of Fast Red Salt ITR is best understood through the fundamental principles of diazonium salt chemistry. These compounds are characterized by the presence of a diazonium functional group, which consists of two nitrogen atoms with a net positive charge.

Electrophilic Nature of Diazonium Ions

The general mechanism involves a few key steps:

Electrophilic Attack: The diazonium ion approaches the electron-rich aromatic ring of the coupling partner. numberanalytics.com

Formation of a Sigma (σ) Complex: The electrophile attacks the ring, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. numberanalytics.com

Deprotonation: A base removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final azo-coupled product. numberanalytics.com

Factors Influencing Diazonium Salt Stability and Reactivity

The stability and reactivity of diazonium salts like this compound are not absolute and are influenced by several critical factors. These salts are notoriously unstable and are typically prepared at low temperatures (0–5 °C) and used immediately. researchgate.netresearchgate.netchemistrystudent.com

Key influencing factors include:

Temperature: Higher temperatures can lead to the decomposition of the diazonium salt, often violently, as it releases nitrogen gas (N₂), which is a very stable molecule and an excellent leaving group. chemistrysteps.comresearchgate.net

Counterion: The nature of the anion (X⁻) associated with the diazonium cation affects stability. Salts with smaller counterions like chlorides are generally less stable and potentially explosive, whereas larger, non-nucleophilic counterions like tetrafluoroborate (B81430) (BF₄⁻) or the use of stabilizing double salts like zinc chloride complexes significantly increases stability, allowing them to be isolated and handled as solids. wikipedia.orgresearchgate.net this compound is often supplied as a hemi(zinc chloride) salt for this reason. scbt.com

Substituents on the Aromatic Ring: The groups attached to the aromatic ring of the diazonium salt have a profound effect. Electron-withdrawing groups (EWGs) increase the positive charge on the diazonium group, enhancing its electrophilicity and reactivity in coupling reactions. Conversely, electron-donating groups (EDGs) decrease the electrophilicity. wikipedia.orgnih.gov In this compound, the methoxy (B1213986) group (-OCH₃) is an EDG, while the diethylaminosulfonyl group (-SO₂N(C₂H₅)₂) is a strong EWG.

Light: Exposure to light can also induce the decomposition of diazonium salts. researchgate.net

Table 1: Factors Influencing Diazonium Salt Stability and Reactivity

| Factor | Influence on Stability | Influence on Reactivity (Electrophilicity) | Rationale |

|---|---|---|---|

| Temperature | Decreases with increasing temperature | Reaction rates increase, but decomposition dominates at higher temperatures | Thermal energy can overcome the activation energy for decomposition, leading to the release of stable N₂ gas. researchgate.net |

| Counterion (X⁻) | Increases with larger, non-nucleophilic anions (e.g., BF₄⁻, ZnCl₂ complex) | Generally minimal direct effect on electrophilicity | Larger anions form a more stable crystal lattice and are less likely to act as nucleophiles to attack the cation. wikipedia.orgresearchgate.net |

| Electron-Donating Groups (EDGs) on Ring | Generally increases stability | Decreases reactivity | EDGs delocalize the positive charge of the diazonium group, stabilizing it but making it a weaker electrophile. wikipedia.orgshu.ac.uk |

| Electron-Withdrawing Groups (EWGs) on Ring | Generally decreases stability | Increases reactivity | EWGs intensify the positive charge on the diazonium group, destabilizing it but making it a stronger electrophile for coupling. nih.gov |

| pH | Stable in acidic solution; decomposes in neutral or alkaline solution | Reactivity depends on the coupling partner | In alkaline conditions, diazonium ions can convert to diazohydroxides (Ar-N=N-OH) and then to diazotate anions (Ar-N=N-O⁻), which are not electrophilic. |

Azo Coupling Reaction Mechanisms Involving this compound

Azo coupling is the signature reaction of diazonium salts and is central to the application of this compound in producing colored products for staining and dyeing.

Electrophilic Aromatic Substitution Pathways

The azo coupling reaction is a classic example of electrophilic aromatic substitution. numberanalytics.comnumberanalytics.com The diazonium cation of this compound serves as the electrophile, and it attacks an electron-rich aromatic ring, known as the coupling component. wikipedia.orgorganic-chemistry.org For the reaction to be successful, the coupling component must be "activated" by a strong electron-donating group, such as a hydroxyl (-OH) or an amino (-NR₂) group. chemistrysteps.comyokogawa.com The reaction with this compound and an activated aromatic compound (Ar'-H) proceeds as follows:

[5-(diethylsulfamoyl)-2-methoxy-C₆H₃N₂]⁺ + Ar'-H → 5-(diethylsulfamoyl)-2-methoxy-C₆H₃-N=N-Ar' + H⁺

The electron-withdrawing diethylaminosulfonyl group on the this compound molecule enhances its electrophilicity, making it a potent coupling agent.

Influence of pH on Coupling Efficiency and Product Formation

The pH of the reaction medium is a critical parameter that must be carefully controlled to ensure efficient coupling. organic-chemistry.org The optimal pH depends on the nature of the coupling component. yokogawa.com

Coupling with Phenols: When the coupling partner is a phenol (B47542), the reaction is best carried out in mildly alkaline conditions (pH 8-10). In this pH range, the phenol is deprotonated to form the much more strongly activating phenoxide ion (-O⁻). While the diazonium ion concentration decreases at high pH, the increased nucleophilicity of the phenoxide more than compensates, leading to a rapid reaction rate. chemistrystudent.com

Coupling with Aromatic Amines: For coupling with aromatic amines, the reaction is conducted in mildly acidic conditions (pH 4-7). This is a compromise: the pH must be low enough to maintain a sufficient concentration of the electrophilic diazonium cation, but high enough to ensure that a significant portion of the aromatic amine exists as the free base, which is the active nucleophile. At very low pH, the amine would be fully protonated to -NH₃⁺, which is deactivating and does not couple.

Table 2: Influence of pH on Azo Coupling Efficiency

| Coupling Partner | Optimal pH Range | State of Diazonium Salt | State of Coupling Partner | Rationale |

|---|---|---|---|---|

| Phenols | 8 - 10 (Mildly Alkaline) | Ar-N₂⁺ concentration decreases | Deprotonated to highly activated phenoxide (Ar'-O⁻) | The enhanced nucleophilicity of the phenoxide ion is the dominant factor, leading to a fast reaction. chemistrystudent.com |

| Aromatic Amines | 4 - 7 (Mildly Acidic) | Ar-N₂⁺ concentration is high | Exists as the free amine (Ar'-NH₂), which is activated | Balances the need for a high concentration of the electrophile (diazonium ion) with the availability of the nucleophilic free amine. yokogawa.com |

Regioselectivity in Azo Coupling Reactions

Regioselectivity refers to the direction of the electrophilic attack on the coupling partner's ring. The powerful activating groups (-OH, -NR₂) on the coupling component direct the incoming diazonium ion, leading to predictable substitution patterns.

In phenols and anilines, the hydroxyl and amino groups are strong ortho, para-directors.

Due to steric hindrance from the large diazonium ion, the coupling almost always occurs at the para position relative to the activating group. wikipedia.orgorganic-chemistry.org

If the para position is already occupied by another substituent, the coupling will then occur at one of the ortho positions, though the reaction may be slower. wikipedia.orgnih.gov

For example, when this compound reacts with phenol, the coupling occurs at the carbon atom para to the hydroxyl group. When it reacts with aniline (B41778), the initial, kinetically favored attack can be on the nitrogen atom to form a triazene, but this is often reversible, and the thermodynamically more stable product results from C-coupling at the para position. stackexchange.com

Interaction with Activated Aromatic Systems and Heterocycles

This compound, as a potent electrophile, reacts with a wide range of electron-rich aromatic and heterocyclic compounds. The term "activated" refers to aromatic rings that contain electron-donating groups (EDGs), which increase the electron density of the ring and make it more susceptible to electrophilic attack.

Activated Aromatic Systems: The most common activated systems for coupling with this compound are phenols and anilines. nih.gov The hydroxyl (-OH) and amino (-NH₂) groups are strong activating groups. The reaction typically occurs at the position para to the activating group, unless this position is blocked, in which case ortho coupling occurs. Naphthols, such as Naphthol AS derivatives, are particularly important coupling components used with this compound to produce insoluble azo pigments for various applications. google.com

Heterocyclic Compounds: this compound also couples with activated heterocyclic compounds. Electron-rich five-membered heterocycles like pyrroles, furans, and indoles, as well as activated six-membered rings like pyridines and pyrimidines, can serve as coupling partners. The reaction of diazotized amines with nitrogen-rich heterocycles is a known route for synthesizing more complex structures. uni-muenchen.de For example, aminoguanidine (B1677879) can be diazotized and used in the synthesis of various heterocyclic systems, including tetrazoles and triazines, demonstrating the versatility of diazonium intermediates in heterocyclic chemistry. at.ua

Synthetic Methodologies and Derivatization Strategies for Fast Red Salt Itr

Synthesis of Fast Red Salt ITR Precursors

The primary precursor for this compound is 2-methoxy-5-nitroaniline (B165355). The synthesis of this intermediate is typically achieved through electrophilic aromatic substitution reactions on a substituted benzene (B151609) ring.

The synthesis of 2-methoxy-5-nitroaniline can be approached through two main retrosynthetic pathways: the nitration of a methoxy-substituted aniline (B41778) or the amination of a methoxy-substituted nitrobenzene.

The more common and industrially significant method involves the direct nitration of 2-methoxyaniline (o-anisidine). To control the regioselectivity and prevent oxidation of the amino group, the amine is often first protected, for instance, by acetylation to form N-(2-methoxyphenyl)acetamide. This acetamido group directs the incoming nitro group primarily to the para position due to its ortho-, para-directing nature and the steric hindrance at the ortho positions. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid at controlled, low temperatures. Subsequent hydrolysis of the acetamido group yields the desired 2-methoxy-5-nitroaniline. nih.govpearson.com

An alternative route is the partial reduction of 2,4-dinitroanisole. nih.gov This method requires careful control of the reducing agent (such as sodium sulfide) to selectively reduce one nitro group to an amino group while leaving the other intact.

A general scheme for the nitration of o-anisidine (B45086) is presented below:

| Step | Reactant | Reagents | Product | Typical Conditions |

| 1 | o-Anisidine | Acetic Anhydride | N-(2-methoxyphenyl)acetamide | Protection of the amino group |

| 2 | N-(2-methoxyphenyl)acetamide | HNO₃ / H₂SO₄ | N-(2-methoxy-5-nitrophenyl)acetamide | 0-10°C, dropwise addition |

| 3 | N-(2-methoxy-5-nitrophenyl)acetamide | Acid or Base Hydrolysis | 2-Methoxy-5-nitroaniline | Removal of the acetyl protecting group |

This table presents a generalized synthetic route. Specific conditions can vary based on the detailed procedure.

Research has also explored direct C-H amination through radical addition to arenes, which can sometimes offer complementary selectivity compared to traditional electrophilic nitration. harvard.edu However, for precursors like 2-methoxy-5-nitroaniline, electrophilic nitration of the corresponding aniline remains a primary method. pearson.comdavuniversity.org

Diazotization Procedures for this compound Generation

Diazotization is the process of converting a primary aromatic amine, in this case, 2-methoxy-5-nitroaniline, into its corresponding diazonium salt. This reaction is fundamental to the utility of Fast Red salts in dye synthesis.

The generation of the diazonium salt of 2-methoxy-5-nitroaniline is achieved by treating the amine with a source of nitrous acid under acidic conditions. scialert.netorientjchem.org The most common reagents are sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). scialert.netgoogle.com

The reaction is highly temperature-sensitive and must be conducted at low temperatures, typically between 0°C and 5°C, to prevent the unstable diazonium salt from decomposing and coupling with unreacted amine. orientjchem.org The amine is first dispersed in water and acid, and then an aqueous solution of sodium nitrite is added dropwise with constant stirring. orientjchem.org The completion of the diazotization can be verified using starch-iodide paper to detect the presence of excess nitrous acid. Any remaining nitrous acid after the reaction is often quenched by adding a small amount of urea. orientjchem.org The resulting product, the diazonium salt, is often not isolated but used directly in subsequent coupling reactions. epo.org For commercial purposes, it is stabilized, often as a zinc chloride double salt, to give it a longer shelf life. googleapis.com

Table of Optimized Diazotization Conditions:

| Parameter | Condition | Rationale |

|---|---|---|

| Amine | 2-Methoxy-5-nitroaniline | The precursor for this compound. |

| Reagents | Sodium Nitrite (NaNO₂) and Sulfuric Acid (H₂SO₄) | Generates nitrous acid (HNO₂) in situ for the reaction. scialert.netorientjchem.org |

| Temperature | 0-5°C | Prevents decomposition of the unstable diazonium salt. orientjchem.org |

| Solvent | Water | Allows for the dissolution of reagents and facilitates the reaction. orientjchem.org |

| Quenching Agent | Urea | Destroys excess nitrous acid to prevent side reactions. orientjchem.org |

Derivatization through Azo Coupling for Novel Chromophore Synthesis

The diazonium salt generated from 2-methoxy-5-nitroaniline is a versatile electrophile that readily undergoes azo coupling reactions with electron-rich aromatic compounds (coupling partners) to form highly colored azo compounds.

Naphthols are a class of widely used coupling partners due to the high electron density of their aromatic ring system, which is activated by the hydroxyl group. The coupling reaction typically occurs at the position para to the hydroxyl group unless that position is blocked.

Research has demonstrated the synthesis of various monoazo disperse dyes by coupling the diazonium salt of 2-methoxy-5-nitroaniline with different naphthol derivatives. scialert.net For instance, coupling with 1-hydroxynaphthalene (α-naphthol) and 2-hydroxynaphthalene (β-naphthol) yields distinct chromophores with potential applications as disperse dyes for synthetic fibers. scialert.net The choice of the naphthol isomer and any additional substituents on its ring allows for the fine-tuning of the resulting dye's color and properties. Naphthol AS derivatives are also frequently used as coupling components in histochemistry to produce insoluble, brightly colored precipitates at specific enzymatic sites. epo.org

Besides naphthols, other electron-rich aromatic compounds like phenols and anilines serve as effective coupling partners. The amino or hydroxyl group activates the aromatic ring for electrophilic attack by the diazonium ion.

Studies have reported the synthesis of monoazo dyes by coupling diazotized 2-methoxy-5-nitroaniline with partners such as 3-aminophenol (B1664112) and 1,3-dihydroxybenzene (resorcinol). scialert.net The resulting azo compounds exhibit varied colors and solvatochromic behavior, indicating their potential use as dyes. scialert.net Similarly, N-phenylnaphthylamine has been used as a coupling partner to create specific monoazo dyes. scialert.net The presence of both amino and phenyl groups in these partners influences the electronic properties and final color of the synthesized dye molecule.

Table of Azo Coupling Reactions:

| Diazonium Salt From | Coupling Partner | Resulting Dye Class |

|---|---|---|

| 2-Methoxy-5-nitroaniline | 1-Hydroxynaphthalene | Monoazo Dye scialert.net |

| 2-Methoxy-5-nitroaniline | 2-Hydroxynaphthalene | Monoazo Dye scialert.net |

| 2-Methoxy-5-nitroaniline | 3-Aminophenol | Monoazo Dye scialert.net |

| 2-Methoxy-5-nitroaniline | N-Phenylnaphthylamine | Monoazo Dye scialert.net |

Strategies for Modifying Azo Dye Spectral Properties

The spectral properties of azo dyes, which dictate their color, are determined by the electronic structure of the molecule, particularly the azo bond (-N=N-) and the aromatic rings it connects. nih.gov Various strategies can be employed to modify these properties and achieve desired colors. The position of the maximum absorption (λmax) is significantly influenced by the nature and position of substituents on the aryl rings. researchgate.net

Key strategies for spectral modification include:

Substituent Effects: The introduction of electron-donating groups (auxochromes like -OH, -NH2, -OR) or electron-withdrawing groups (chromophores like -NO2, -CN) onto the aromatic rings of the azo dye can shift the absorption spectrum. nih.gov Generally, substituents in the para position relative to the azo group have the most substantial impact on the spectral properties. researchgate.net

Solvent Effects (Solvatochromism): The polarity of the solvent can influence the electronic distribution of the dye molecule, leading to shifts in its absorption spectrum. researchgate.netutq.edu.iq However, in some azo dyes, strong intramolecular hydrogen bonding can minimize the effect of the solvent on the absorption maxima. emerald.com

pH Influence: The pH of the solution can dramatically alter the color of an azo dye. utq.edu.iq Many azo dyes contain acidic or basic functional groups. Changes in pH can lead to protonation or deprotonation of these groups, modifying the molecule's conjugation and, consequently, its color. utq.edu.iqemerald.com

Choice of Coupling Component: The fundamental method for creating a specific azo dye involves a diazotization-coupling reaction. nih.gov By systematically varying the electron-rich nucleophile (the coupling component, often a phenol (B47542) or naphthol derivative) that reacts with the diazonium salt, a wide range of dyes with different spectral characteristics can be synthesized from a single diazonium precursor. nih.gov

These strategies are fundamental to the design of azo dyes for specific applications, allowing for the fine-tuning of their color and photophysical properties.

Multi-Step Synthetic Approaches Incorporating this compound

This compound, a stabilized diazonium salt, serves as a crucial intermediate in multi-step syntheses, most notably in the production of other azo compounds like pigments and in chromogenic detection systems. environmentclearance.nic.inchemimpex.com Its reactivity is centered on the diazonium group, which readily undergoes azo coupling reactions with electron-rich molecules. nih.gov

A prominent example of its application is in the manufacture of Pigment Red 5 . This process involves a two-step sequence:

Diazotization: The synthesis begins with the precursor amine, Fast Red ITR Base (3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide). environmentclearance.nic.insigmaaldrich.com This amine is treated with hydrochloric acid and sodium nitrite at low temperatures (0–5 °C) to convert the primary amino group into a reactive diazonium salt. environmentclearance.nic.in This in-situ preparation yields the diazonium form of Fast Red ITR.

Azo Coupling: The resulting diazonium salt solution is then immediately reacted with a coupling component, Naphthol AS ITR. environmentclearance.nic.in The diazonium salt acts as an electrophile and attacks the electron-rich naphthol ring, forming the stable azo bond (-N=N-) and creating the final pigment molecule, Pigment Red 5. environmentclearance.nic.in

The reaction mass is subsequently heated to ensure the completion of the coupling reaction before the final pigment is isolated via filtration. environmentclearance.nic.in

Another significant multi-step application of this compound is in the field of histochemistry and immunohistochemistry . In these techniques, the salt is used as a chromogen to visualize the location of specific enzymes (like alkaline phosphatase) or antigens within a biological sample. chemimpex.comchemicalbull.commedchemexpress.com The process can be summarized as follows:

An enzyme substrate (e.g., a naphthol AS phosphate) is introduced to the tissue sample. google.com

The target enzyme, if present, cleaves the phosphate (B84403) group, liberating a naphthol derivative. google.com

this compound is then added and couples with the liberated naphthol derivative at the site of the enzyme activity. google.com

This coupling reaction produces a brightly colored, insoluble azo dye precipitate, visually marking the location of the target enzyme or antigen. chemimpex.com

These examples highlight the utility of this compound as a versatile building block in syntheses that proceed through multiple, sequential chemical transformations to yield a final, functional product.

Advanced Spectroscopic and Structural Characterization of Fast Red Salt Itr and Its Derivatives

Spectrophotometric Analysis and UV-Visible Spectroscopy

UV-Visible spectrophotometry is a versatile technique used to study the electronic transitions within a molecule. umn.edu When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's chromophores—the parts of the molecule responsible for its color and light absorption properties. du.edu.eg

The UV-Visible spectrum of a compound is typically characterized by its wavelength of maximum absorbance, known as λmax. For the related compound Fast Red ITR Base, which is the amine precursor to the diazonium salt, an absorption maximum (λmax) has been reported at 226 nm. sigmaaldrich.com The diazonium salt form, Fast Red Salt ITR, is expected to have a distinct spectrum due to the presence of the diazonium group, which acts as a powerful chromophore.

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. umn.edu It is a constant for a particular substance at a specific wavelength and is determined using the Beer-Lambert law. While specific molar extinction coefficient values for this compound are not widely published in available literature, this parameter is crucial for quantitative analysis, as a higher value indicates greater sensitivity in detection. du.edu.eg The determination of ε for this compound would involve preparing solutions of known concentration and measuring their absorbance at the λmax. mdpi.com

| Compound | λmax | Molar Extinction Coefficient (ε) |

| Fast Red ITR Base | 226 nm sigmaaldrich.com | Data not available in searched literature |

| This compound | Data not available in searched literature | Data not available in searched literature |

Spectrophotometry provides a rapid and effective means for the quantitative determination of substances. researchgate.net Assays can be developed based on the direct measurement of the analyte's absorbance or by using the analyte as a reagent in a color-forming reaction.

This compound is widely used as a coupling agent in colorimetric and histochemical assays. medchemexpress.com For instance, it is employed in the quantitative determination of acid phosphatase activity. In this method, the enzyme liberates a naphtholic substrate, which then couples with this compound (diazotized 4-diethyl-sulfonamido-2-aminoanisole) to form a intensely colored azo dye. umich.edu The resulting purple product can be measured spectrophotometrically, and its absorbance is directly proportional to the enzyme activity. umich.edu Similarly, it has been used in assays for carboxylesterases (CbE), where its reaction creates a measurable colored product. conicet.gov.ar The development of such assays relies on the stability of the diazonium salt and the rapid, stoichiometric reaction with the coupling partner to produce a chromogen with a high molar extinction coefficient. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. spectroscopyonline.com The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them, making these spectra a unique "fingerprint" for a molecule. aidic.it IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy involves the inelastic scattering of monochromatic light. spectroscopyonline.com

The structure of this compound contains several functional groups that give rise to characteristic bands in its IR spectrum. An analysis of the expected vibrational modes for 5-[(diethylamino)sulfonyl]-2-methoxybenzenediazonium chloride allows for the assignment of key spectral features.

The diazonium group (N≡N⁺) is expected to show a strong, sharp absorption in the region of 2240-2300 cm⁻¹. For example, the related compound 4-methoxy-2-nitrobenzenediazonium (B1584432) tetrafluoroborate (B81430) exhibits a strong N₂ stretch at 2249 cm⁻¹. rsc.org The sulfonyl group (SO₂) will produce two characteristic stretching vibrations: an asymmetric stretch typically around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹. The aromatic ring gives rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ range and C-H stretching just above 3000 cm⁻¹. The methoxy (B1213986) group (-OCH₃) is characterized by a C-O stretching vibration, typically observed around 1200-1275 cm⁻¹ for aryl ethers. impactfactor.org While specific Raman spectra for this compound are not commonly reported, the technique would provide complementary information, particularly for the symmetric vibrations and the diazonium group. gla.ac.uk

| Functional Group | Predicted IR Absorption Range (cm⁻¹) | Rationale/Reference |

| Diazonium (R-N≡N⁺) | 2240 - 2300 | Strong, sharp absorption characteristic of triple bonds. rsc.org |

| Sulfonyl (Ar-SO₂-N) | ~1350 (asymmetric), ~1160 (symmetric) | Characteristic stretching frequencies for sulfonyl groups. |

| Aromatic C=C | 1450 - 1600 | Multiple bands from ring stretching modes. impactfactor.org |

| Aromatic C-H | 3000 - 3100 | Stretching vibrations. |

| Aryl Ether (Ar-O-CH₃) | 1200 - 1275 | C-O-C asymmetric stretching. |

| Aliphatic C-H | 2850 - 2970 | Stretching vibrations from ethyl and methyl groups. impactfactor.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. cranfield.ac.uk It provides information about the chemical environment of individual nuclei, such as protons (¹H NMR) and carbon-13 (¹³C NMR), based on their interaction with an external magnetic field. plos.orgfrontiersin.org

The analysis of chemical shifts in ¹H and ¹³C NMR spectra allows for the confirmation of the carbon-hydrogen framework of this compound.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for each type of non-equivalent proton. The aromatic protons on the benzene (B151609) ring would appear in the downfield region (typically 7.0-9.0 ppm), with their exact shifts and splitting patterns determined by the electronic effects of the substituents (diazonium, methoxy, and sulfonyl groups). rsc.org The methoxy group (-OCH₃) protons would appear as a sharp singlet, likely around 4.1-4.2 ppm. rsc.org The diethylamino group [-N(CH₂CH₃)₂] would show a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl group coupled to each other.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in Aromatic carbons typically resonate in the 110-160 ppm range. chemguide.co.uklibretexts.org The carbon attached to the electron-withdrawing diazonium group would be shifted significantly downfield. The carbon bonded to the methoxy group oxygen would also be downfield, expected in the 160-170 ppm range. rsc.org The methoxy carbon itself (-OCH₃) would appear around 55-60 ppm. ucl.ac.uk The carbons of the diethylamino group would be found in the aliphatic region of the spectrum. Quaternary carbons, such as those bearing the substituents on the aromatic ring, are also directly observable with this technique. slideshare.net

| Predicted ¹H NMR Chemical Shifts | |

| Proton Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic (Ar-H) | 7.0 - 9.0 |

| Methoxy (-OCH₃) | ~4.1 - 4.2 (singlet) |

| Methylene (-N-CH₂-CH₃) | ~3.4 - 3.8 (quartet) |

| Methyl (-N-CH₂-CH₃) | ~1.2 - 1.5 (triplet) |

| Predicted ¹³C NMR Chemical Shifts | |

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic (Ar-C) | 100 - 170 |

| Methoxy (-OCH₃) | 55 - 60 |

| Methylene (-N-CH₂-CH₃) | ~45 - 50 |

| Methyl (-N-CH₂-CH₃) | ~10 - 15 |

X-ray Crystallography and Diffraction Studies of this compound Organic Crystals

X-ray crystallography is a powerful experimental technique for determining the atomic and molecular structure of a crystal. wikipedia.orgwordpress.com By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can elucidate a three-dimensional model of the electron density within the crystal, revealing precise atomic positions, bond lengths, and intermolecular interactions. wikipedia.org While specific crystallographic data for this compound is not widely published, studies on its precursor, 2-methoxy-4-nitroaniline (B147289), provide significant insights into the expected structural characteristics. researchgate.netchemicalbook.com

The analysis of organic crystals like the precursors to this compound reveals key structural details. Single-crystal X-ray diffraction (XRD) studies on related nitroaniline compounds have successfully determined their crystal systems and unit cell parameters. For instance, 2-methoxy-4-nitroaniline has been crystallized and confirmed to belong to the monoclinic crystal system. researchgate.net In contrast, the isomeric compound 4-methoxy-2-nitroaniline (B140478) crystallizes in an orthorhombic system. researchgate.net

Below is a data table summarizing crystallographic findings for a related precursor compound.

| Compound | Crystal System | a (Å) | b (Å) | c (Å) | α (°) ** | β (°) | γ (°) ** |

| 4-methoxy-2-nitroaniline | Orthorhombic | 16.17 | 6.55 | 7.14 | 90 | 90 | 90 |

| Table 1: Crystallographic Data for an Isomer of the this compound Precursor. Data sourced from a study on organic aromatic single crystals researchgate.net. |

The stability and packing of molecules within a crystal are governed by a network of intermolecular interactions. mdpi.com In crystals of compounds like this compound and its precursors, these interactions primarily include hydrogen bonds and π–π stacking forces. mdpi.com The presence of amino, nitro, and methoxy groups provides sites for hydrogen bonding, which plays a critical role in stabilizing the crystal packing. doi.org

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com This method maps the close-contact regions between adjacent molecules, with different colors representing the nature and strength of the interactions. mdpi.com For aromatic compounds, analysis often reveals significant H···H, C···H, and O···H contacts, indicative of hydrogen bonding, as well as π–π stacking interactions between the aromatic rings, which are crucial for the formation of stable supramolecular structures. mdpi.comdoi.org The interplay of these forces dictates the final crystal packing arrangement and influences the material's physical properties. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis. wikipedia.orguni-saarland.de The molecular weight of this compound can vary depending on its specific form, such as the free base, the diazonium cation, or its stabilized zinc chloride salt.

| Form of Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Fast Red ITR Base | C₁₁H₁₈N₂O₃S | 258.34 sigmaaldrich.com |

| Fast Red ITR (Diazonium Cation) | C₁₁H₁₆N₃O₃S⁺ | 270.33 guidechem.com |

| Fast Red ITR Salt (hemi(zinc chloride) salt) | C₁₁H₁₆ClN₃O₃S·½ZnCl₂ | 373.93 scbt.com |

| Table 2: Molecular Weights of this compound and its Base Form. |

The fragmentation of a molecular ion in a mass spectrometer provides a unique pattern that acts as a fingerprint for the compound's structure. chemguide.co.uk For the this compound diazonium cation, fragmentation is expected to proceed through several predictable pathways based on the principles of organic mass spectrometry. libretexts.org

A primary and highly characteristic fragmentation would be the loss of a neutral nitrogen molecule (N₂) from the energetically unstable diazonium group. This is a common fragmentation pathway for aryl diazonium salts. kashanu.ac.ir Other likely fragmentation patterns include:

Cleavage of the diethylamino group: Loss of ethyl radicals (•CH₂CH₃) from the sulfonyl moiety.

Breakdown of the aromatic ring system: Further fragmentation of the remaining cation.

Loss of the methoxy group: Cleavage to lose a methyl radical (•CH₃) or a neutral formaldehyde (B43269) molecule.

Analyzing these fragment ions allows for the confirmation of the different structural components of the molecule. chemguide.co.uk

Advanced Imaging Techniques for Localized Detection

Advanced imaging techniques are essential for visualizing the distribution of this compound and its reaction products, particularly in biological and materials science applications. These methods provide high-resolution spatial information on where the compound or its resulting precipitate is located.

This compound is widely utilized in enzyme histochemistry and cytochemistry due to its ability to form a brightly colored, fluorescent precipitate. biocompare.commedchemexpress.com The technique is often used to detect the activity of enzymes like alkaline phosphatase (AP) and acid phosphatase. biocompare.comchemsrc.com The underlying principle involves a coupled enzymatic reaction. First, the target enzyme hydrolyzes a specific substrate, such as Naphthol AS-MX phosphate (B84403). researchgate.net The liberated naphthol derivative is highly reactive and immediately couples with the Fast Red ITR diazonium salt present in the incubation medium. researchgate.net This coupling reaction forms an insoluble, highly colored, and fluorescent azo dye precipitate directly at the site of enzyme activity. biocompare.comresearchgate.net

The resulting precipitate can be visualized using fluorescence microscopy. google.com The intense fluorescence allows for the sensitive and precise localization of enzymatic activity within cells and tissues. google.com This method is a powerful tool for studying enzyme distribution and function in both living and fixed cells. chemsrc.comresearchgate.net

To investigate the fine structure and morphology of the azo dye precipitates formed by this compound, electron microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed.

Scanning Electron Microscopy (SEM): SEM provides detailed images of the surface topography of the precipitate. It can reveal the three-dimensional structure, shape, and texture of the deposited azo dye. researchgate.net In studies involving diazonium salt reactions on surfaces, SEM is used to confirm the modification and characterize the resulting layer. science.govnasa.gov

Transmission Electron Microscopy (TEM): TEM is used to examine the internal structure of the precipitate. By analyzing ultrathin sections of the sample, TEM can provide information on the particle size, crystallinity, and distribution of the azo dye within a cellular or subcellular context. ntu.ac.uknih.gov

Together, SEM and TEM offer a comprehensive ultrastructural characterization of the precipitates, complementing the localization data obtained from fluorescence microscopy and providing deeper insights into the nature of the reaction product at the nanoscale. nih.govresearchgate.net

Research Applications and Methodological Advancements of Fast Red Salt Itr

Development of Fast Red Salt ITR as a Chromogenic Reagent

The primary application of this compound in research is as a chromogenic, or color-forming, reagent. It is a stabilized diazonium salt that readily undergoes a coupling reaction with phenolic compounds, such as naphthol and its derivatives. This reaction produces a vibrant, insoluble azo dye. In a biological context, if the naphthol compound is released at a specific location by an enzyme's action, the subsequent reaction with this compound deposits a colored precipitate at that site. This principle allows for the precise microscopic visualization of enzymatic activity or antigen localization within cells and tissues.

Enzyme Histochemistry Protocols and Modifications

Enzyme histochemistry is a technique used to demonstrate the location and activity of specific enzymes within tissue sections. This compound is a versatile coupling agent used in many of these protocols.

This compound is frequently used for the detection of alkaline phosphatase (AP) activity in histochemical preparations. medchemexpress.commedchemexpress.comglpbio.com The method is based on the enzymatic hydrolysis of a substrate, typically a naphthol AS phosphate (B84403) derivative. The alkaline phosphatase enzyme present in the tissue cleaves the phosphate group from the substrate, liberating a free naphthol compound. This product then immediately couples with this compound present in the incubation medium to form a highly conspicuous, water-insoluble red azo dye precipitate at the site of enzyme activity. sigmaaldrich.comalkalisci.com The insolubility of the final colored product is crucial for achieving sharp and accurate localization of the enzyme. sigmaaldrich.com

Table 4: General Protocol for Alkaline Phosphatase Detection using this compound

| Step | Procedure | Purpose |

| 1 | Tissue Preparation | Fix and section the tissue to preserve morphology and enzyme activity. |

| 2 | Incubation | Incubate sections in a buffered solution (pH 9.2-10.0) containing Naphthol AS phosphate substrate and this compound. |

| 3 | Coupling Reaction | The enzyme hydrolyzes the substrate, and the liberated naphthol couples with this compound. |

| 4 | Visualization | A distinct red precipitate forms at the sites of alkaline phosphatase activity. |

| 5 | Counterstaining (Optional) | A contrasting stain (e.g., hematoxylin) may be applied to visualize cell nuclei. |

| 6 | Mounting | Dehydrate, clear, and mount the section on a slide for microscopic examination. |

The detection of acid phosphatase (AcP) activity, including the diagnostically important tartrate-resistant acid phosphatase (TRAP), also utilizes this compound. cliniqa.comscispace.com The principle is analogous to that of alkaline phosphatase detection, but the reaction is carried out under acidic conditions (pH ~5.0). elsevier.es A naphthol-based phosphate substrate is hydrolyzed by acid phosphatase, and the resulting naphthol derivative is coupled with this compound to generate a red precipitate indicating the enzyme's location. cliniqa.comelsevier.es The addition of L-tartrate to a parallel reaction is often used to inhibit non-prostatic acid phosphatase, allowing for the specific identification of the prostatic isoform. cliniqa.com

This compound is also employed in the histochemical assessment of various esterases, including aliesterases (non-specific esterases) and cholinesterases. For this application, a substrate such as a naphthyl ester (e.g., naphthol AS-D chloroacetate) is used. The esterase enzyme cleaves the ester bond, releasing a naphthol compound that subsequently couples with this compound. This forms an insoluble colored precipitate at the location of the esterase activity, which is valuable in fields like neurobiology and toxicology.

The measurement and localization of carboxylesterase activity can be performed using a similar methodological approach. A specific naphthyl ester substrate designed for carboxylesterases is utilized. The enzyme hydrolyzes the substrate, and the liberated naphthol is immediately captured by this compound in the staining solution. This coupling reaction produces a stable, colored azo dye precipitate, allowing for the microscopic visualization of carboxylesterase distribution in various tissues.

Immunohistochemical Staining Protocols

Beyond direct enzyme histochemistry, this compound serves as an effective chromogen in immunohistochemistry (IHC), particularly in methods utilizing an alkaline phosphatase-labeled detection system. sigmaaldrich.comalkalisci.com In a typical IHC protocol, a primary antibody binds to a specific target antigen in the tissue. A secondary antibody, which is conjugated to the enzyme alkaline phosphatase, then binds to the primary antibody. When the substrate solution, containing a naphthol phosphate derivative and this compound, is applied, the enzyme generates a localized red precipitate. This signal indicates the presence and location of the target antigen. This method, often referred to as the APAAP (alkaline phosphatase-anti-alkaline phosphatase) technique, provides a high-contrast, permanent red stain.

Table 5: General Protocol for IHC Staining with an AP-Fast Red System

| Step | Procedure | Purpose |

| 1 | Antigen Retrieval | Pre-treat the fixed tissue section to unmask the target antigen. |

| 2 | Primary Antibody Incubation | Apply the primary antibody that specifically binds to the antigen of interest. |

| 3 | Secondary Antibody Incubation | Apply an alkaline phosphatase-conjugated secondary antibody that binds to the primary antibody. |

| 4 | Chromogen Application | Incubate with a solution containing a naphthol phosphate substrate and this compound. |

| 5 | Signal Development | The enzyme catalyzes the formation of a red precipitate at the antigen site. |

| 6 | Counterstaining and Mounting | Apply a contrasting nuclear counterstain and prepare the slide for microscopy. |

Standardization and Optimization of Staining Parameters (e.g., pH, concentration)

The efficacy of this compound in histochemical applications, particularly as a chromogenic substrate for enzymes like alkaline phosphatase (AP), is highly dependent on the careful standardization of staining parameters. biocompare.commedchemexpress.com The enzymatic reaction that leads to the formation of a colored precipitate is sensitive to the chemical environment. biocompare.com Consequently, optimizing factors such as pH and reagent concentration is critical for achieving reliable and reproducible results.

The heterogeneity of polyclonal antibodies, often used in immunohistochemistry, can show variable stability across different pH levels and salt concentrations. researchgate.net This necessitates the optimization of buffer systems to ensure effective antibody-antigen binding. researchgate.net While protocols can vary, the principle of controlling the chemical environment remains constant. Key parameters that are typically optimized include the pH of the buffer, the concentration of the salt, and the concentration of the substrate itself, such as this compound. For instance, buffer systems like Tris-EDTA or citrate (B86180) buffers are often adjusted to specific pH values, such as 6.0, 8.0, or 9.0, to create the optimal conditions for the staining reaction. researchgate.net

Table 1: Examples of Buffer Systems and Parameters in Histochemical Staining

| Buffer Component | Common pH Range | Purpose | Key Optimization Parameters |

|---|---|---|---|

| Tris-EDTA | 7.4 - 9.0 | Antigen retrieval, wash buffer | pH, Molarity |

| Citrate Buffer | 6.0 - 7.0 | Antigen retrieval | pH, Incubation time/temperature |

This compound in Optical Materials Research

This compound is recognized as a nonlinear optical (NLO) material, making it a subject of interest in materials science. medchemexpress.comchemicalbook.com NLO materials are crucial for applications involving the manipulation of light, such as frequency conversion, which is fundamental to laser technology and optical computing. nasa.gov

The investigation into organic salts for NLO applications focuses on their ability to generate strong second-order responses. nasa.gov The synthesis and crystallization of materials like this compound are explored to create high-quality single crystals suitable for characterization. nasa.gov Theoretical models are developed to predict the second-order nonlinearities of these organic salts, guiding the synthesis of new materials with enhanced properties. nasa.gov The research involves growing crystals and evaluating their NLO efficiency, with the goal of identifying materials suitable for fabricating optical devices. nasa.gov

A significant application of this compound's NLO properties is in harmonic generation. Research has been conducted on the second- and third-harmonic generation (SHG and THG) capabilities of this compound when incorporated into an organic crystal fiber. medchemexpress.comchemicalbook.comchemicalbook.com In these studies, a high-power laser, such as a Neodymium:glass laser, is directed at the crystal. medchemexpress.comchemicalbook.com The NLO properties of the material cause interactions with the incident light, resulting in the emission of new light signals at double (second-harmonic) and triple (third-harmonic) the frequency of the original laser. medchemexpress.comchemicalbook.com This frequency conversion is a key process for generating laser light at new wavelengths. thorlabs.com

Table 2: Harmonic Generation with this compound Crystal Fiber

| Process | Input Wavelength (Fundamental) | Output Wavelength | Phenomenon |

|---|---|---|---|

| Second-Harmonic Generation (SHG) | 1064 nm (Nd:glass Laser) | 532 nm | Frequency Doubling |

Analytical Method Development Utilizing this compound

The reactive nature of this compound has been harnessed for the development of various analytical methods, particularly in colorimetric and chromatographic assays.

This compound has been employed in the development of simple colorimetric assays for the identification and determination of specific chemical compounds. researchgate.net A notable example is its use in a field test to authenticate antimalarial drugs. researchgate.net The method relies on the reaction of Fast Red ITR salt with artemisinin-based compounds, including artesunate, artemether, and dihydroartemisinin. researchgate.net This reaction produces a distinct yellow-colored product, which can be observed visually or measured with a spectrophotometer for quantitative analysis. researchgate.net Similar diazonium salts, like Fast Red B, have been used in spectrophotometric methods to determine the concentration of various drugs by forming an azo dye, with the absorbance being proportional to the drug concentration within a specific range. researchgate.net

Table 3: Colorimetric Assay for Antimalarial Drugs Using this compound

| Analyte | Reagent | Observation | Purpose |

|---|---|---|---|

| Artesunate | Fast Red ITR Salt | Formation of a yellow product | Drug authentication/identification |

| Artemether | Fast Red ITR Salt | Formation of a yellow product | Drug authentication/identification |

Chromatographic techniques are essential for ensuring the purity of chemical reagents used in research. For this compound, methods such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are utilized for quality control. sigmaaldrich.comavantorsciences.com Purity analysis by HPLC has been reported for Fast Red ITR base, confirming a purity of at least 98.0%. avantorsciences.com Similarly, TLC has been used to establish a purity of greater than 96%. sigmaaldrich.com In these methods, the compound is separated from impurities, and detection is often achieved using a UV detector, leveraging the compound's maximum absorbance (λmax) at 226 nm. sigmaaldrich.com These methods are crucial for verifying the quality of the salt before its use in sensitive applications like histochemistry or analytical assays. sigmaaldrich.comavantorsciences.com

Table 4: Chromatographic Purity Analysis of this compound

| Technique | Purpose | Reported Purity | Detection Method |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment of Fast red ITR base | ≥98.0% | UV-Vis Detector |

Mechanistic Studies of Fast Red Salt Itr Interactions with Biological and Chemical Substrates

Chemical Basis of Azo Dye Formation in Enzyme Histochemistry

The fundamental principle behind the use of Fast Red Salt ITR in enzyme histochemistry is the simultaneous azo-coupling reaction. jaypeedigital.comnih.gov This technique is designed to visualize the location of specific enzyme activity within a tissue section. The process begins with the enzymatic hydrolysis of a substrate, which is typically a naphthol derivative. alliedguru.com This enzymatic action releases a naphthol molecule, which is the primary reaction product. jaypeedigital.com This liberated naphthol then immediately couples with this compound, a diazonium salt, to form a highly colored, insoluble azo dye. alliedguru.comontosight.ai This final reaction product precipitates at the site of enzyme activity, providing a visual marker that can be observed microscopically. ontosight.ai

Specificity of this compound for Naphthol Derivatives

This compound demonstrates specificity in its coupling reaction with various naphthol derivatives. The efficiency of the coupling and the color of the resulting azo dye can vary depending on the specific naphthol substrate used. For instance, this compound is known to couple with Naphthol AS-ITR to form an insoluble azo pigment. googleapis.comgoogle.com It is also used in conjunction with substrates like Naphthol AS-D. environmentclearance.nic.in

In the detection of carboxylesterase activity, 1-naphthyl butyrate (B1204436) is used as a substrate. The enzyme hydrolyzes it to form 1-naphthol, which then complexes with this compound. mdpi.com For demonstrating alkaline and acid phosphatase activity, substrates such as Naphthol AS-TR phosphate (B84403) and Naphthol AS-BI phosphate are employed. alliedguru.comresearchgate.netmedchemexpress.com The enzyme dephosphorylates the substrate, and the liberated naphthol moiety subsequently couples with this compound. alliedguru.com

| Enzyme Target | Substrate | Liberated Naphthol | Reference |

| Aliesterase | alpha-naphthyl acetate | alpha-naphthol | umich.edu |

| Alkaline Phosphatase | Naphthol AS-TR phosphate | Naphthol AS-TR | researchgate.net |

| Carboxylesterase | 1-naphthyl butyrate | 1-naphthol | mdpi.com |

| General Esterase | Naphthol AS-ITR acetate | Naphthol AS-ITR | googleapis.comgoogle.com |

Role of Enzyme-Liberated Naphthols in Precipitation and Color Development

The localization of enzyme activity relies on a two-step reaction sequence that culminates in the formation of a stable, colored precipitate. jaypeedigital.com

Azo Coupling and Precipitation: The liberated naphthol molecule is immediately "trapped" by the diazonium salt, this compound, which is present in the incubation medium. researchgate.net This rapid coupling reaction forms a large, insoluble azo dye molecule. ontosight.airesearchgate.net The insolubility of this final product is crucial, as it causes the dye to precipitate out of the solution directly at the site of its formation. ontosight.ai This prevents the diffusion of the reaction product away from the enzyme's location, ensuring that the colored marker accurately represents the site of enzymatic activity. jaypeedigital.com The result is a distinct, colored deposit visible under a microscope, with the intensity of the color often correlating with the level of enzyme activity. ojp.gov

Interactions with Macromolecules and Cellular Components

The interaction of this compound and its subsequent azo dye products with the cellular environment is critical for the accurate interpretation of histochemical staining.

Binding Characteristics with Proteins

The components of the azo-coupling reaction can interact with proteins in the tissue, potentially influencing the final staining pattern. The diazonium salt itself, as an ionic compound, can engage in electrostatic interactions with charged residues on protein surfaces. nih.gov Furthermore, the final azo dye product, a large aromatic molecule, may bind non-specifically to proteins through hydrophobic interactions or van der Waals forces.

High concentrations of salts can influence protein solubility and interactions, a phenomenon known as the Hofmeister effect. nih.gov While primarily described for simple inorganic salts, the principle that ions compete with proteins for solvation water and interact with protein surfaces is relevant. nih.gov This could theoretically affect the conformation of the target enzyme or surrounding proteins, although the primary mechanism of localization is the precipitation of the insoluble dye. jaypeedigital.com The large size of the azo dye molecule formed from the coupling reaction generally helps to bind it firmly to tissue components, minimizing extraction by aqueous or organic solvents during subsequent processing steps. researchgate.net

Intracellular Localization and Reaction Site Specificity

The goal of enzyme histochemistry is to achieve high-resolution localization of the final reaction product to the specific cellular compartment where the enzyme resides. For example, studies using fusion proteins with fluorescent tags like GFP have confirmed the localization of specific antiporters to the tonoplasts (vacuolar membranes). researchgate.net Similarly, the azo dye precipitate from the this compound reaction is intended to mark the location of the target enzyme, such as on a cell membrane or within an organelle like a lysosome. alliedguru.com

The specificity of the localization depends heavily on the insolubility of the final azo dye and the speed of the coupling reaction. jaypeedigital.com If the liberated naphthol is not trapped quickly, it can diffuse away from the enzyme site, leading to false localization or diffuse background staining. Likewise, if the final dye product has some degree of solubility, it may also diffuse or crystallize at a distance from the reaction site. jaypeedigital.com In optimal procedures, this compound forms a stable, insoluble precipitate that remains localized, as seen in the staining of specific cell types like granulocytes or in the identification of ganglia and nerves. jaypeedigital.comresearchgate.net

Influence of Environmental Factors on Reaction Products (e.g., pH, ionic strength)

The chemical environment during the histochemical procedure significantly impacts the azo-coupling reaction and the properties of the final product.

The pH of the incubation buffer is one of the most critical factors. jaypeedigital.com It represents a compromise between the optimal pH for the enzyme's activity and the optimal pH for the coupling reaction of the diazonium salt. jaypeedigital.com For example, alkaline phosphatase activity is typically demonstrated in an alkaline buffer with a pH between 9.0 and 10.0, which is favorable for both the enzyme and the coupling reaction to form the azo dye. alliedguru.com Conversely, acid phosphatase detection requires an acidic buffer, typically around pH 4.5-5.0. alliedguru.com Deviations from the optimal pH can reduce enzyme activity or inhibit the coupling reaction, leading to weaker staining. The pH can also influence the color and stability of the final azo dye product. nih.gov

The ionic strength of the buffer, determined by the concentration of salts, can also play a role. skb.se While less pronounced than pH, ionic strength can affect enzyme conformation and activity. researchgate.net It can also influence the solubility of the reaction components and the final dye product. nih.gov For instance, studies on other systems have shown that the presence of certain salts can enhance color intensity or, conversely, reduce the viscosity of a solution, which could impact diffusion rates. nih.govresearchgate.net Therefore, maintaining a consistent and appropriate ionic strength is necessary for reproducible and reliable histochemical results.

| Parameter | Influence on Reaction | Optimal Conditions (Example) | Reference |

| pH | Affects both enzyme activity and the rate of the azo coupling reaction. Influences the color and stability of the final product. | Alkaline Phosphatase: pH 9.0-10.0Acid Phosphatase: pH 4.5-5.0 | jaypeedigital.comalliedguru.comnih.gov |

| Ionic Strength | Can modulate enzyme activity and affect the solubility and precipitation of the azo dye. | Typically controlled by standard buffer concentrations (e.g., 0.1 M Tris buffer). | nih.govskb.se |

Computational and Theoretical Chemistry Studies of Fast Red Salt Itr

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For diazonium salts like Fast Red Salt ITR, DFT calculations are instrumental in understanding their geometry, electronic properties, and spectroscopic behavior. A common approach involves using hybrid functionals, such as B3LYP, with a suitable basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net

Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the reactivity of a molecule.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to undergo electronic transitions. For aryl diazonium cations, the electronic nature of the substituents on the benzene (B151609) ring significantly influences the HOMO and LUMO energy levels. Electron-withdrawing groups, such as the nitro group (-NO₂) in this compound, generally lower the energies of both HOMO and LUMO, affecting the molecule's electrophilicity. scielo.br

Reactivity Prediction: The LUMO is typically localized on the diazonium group (-N₂⁺), indicating that this site is the primary electrophilic center of the molecule. This is consistent with the known reactivity of diazonium salts in azo coupling reactions, where they act as electrophiles. studymind.co.uk The HOMO, conversely, is often distributed across the aromatic ring and the substituent groups. The specific distribution of these frontier orbitals, as calculated by DFT, allows for the prediction of regioselectivity in reactions. For instance, in an azo coupling reaction, the diazonium ion will attack an electron-rich position on the coupling partner. Molecular orbital calculations can help predict the preferred site of attack by analyzing the orbital coefficients and local electrophilicity indices. researchgate.net

Table 1: Hypothetical Frontier Orbital Energies for Substituted Benzenediazonium (B1195382) Cations (Calculated via DFT)

| Compound | Substituent (para to -N₂⁺) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzenediazonium | -H | -7.8 | -3.5 | 4.3 |

| 4-Methoxybenzenediazonium | -OCH₃ | -7.2 | -3.3 | 3.9 |

| This compound analogue | -NO₂ | -8.5 | -4.8 | 3.7 |

Note: This table presents illustrative data based on general chemical principles and published data for analogous compounds to demonstrate the effect of substituents on electronic properties. Actual values for this compound would require specific calculations.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λ_max).

For aromatic diazonium salts, the UV-Vis spectrum is characterized by strong absorptions in the ultraviolet region. Early studies on benzenediazonium cation attributed absorption bands at ~260 nm and ~300 nm to ¹A₁–¹A₁ and ¹A₁–¹B₁ transitions, respectively. oup.com TD-DFT calculations can refine these assignments and predict how substituents will shift these absorption bands. sapub.org

The accuracy of TD-DFT predictions depends on the choice of functional and basis set, as well as the inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM). sapub.orgrsc.org For azo dyes, which are the products of the reaction of this compound, TD-DFT has been successfully used to correlate the molecular structure with the observed color, arising from absorptions in the visible range. dnu.dp.uanih.gov The calculations can show how transitions, often of a π → π* or intramolecular charge transfer (ICT) nature, are responsible for the compound's color. sapub.org

Molecular Modeling and Dynamics Simulations

While DFT provides insights into the static electronic properties of a molecule, molecular modeling and dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions over time.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative stabilities. For a molecule like this compound, rotation around single bonds, such as the C-S bond of the diethylaminosulfonyl group and the C-O bond of the methoxy (B1213986) group, can lead to various conformers.

DFT calculations are extensively used to model the reaction mechanisms of chemical processes, including the azo coupling reaction. By calculating the energies of reactants, transition states, and products, a detailed energy profile for the reaction pathway can be constructed.

The simulation of an azo coupling reaction involving this compound would typically model the electrophilic attack of the diazonium ion on a nucleophilic coupling partner (e.g., a naphthol derivative). Key aspects that can be investigated include:

Transition State Geometry: Identifying the structure of the high-energy transition state provides insight into the geometry of the reacting species at the point of bond formation.

Activation Energy: The energy barrier (activation energy) calculated for the reaction determines its rate. DFT can be used to compare the activation energies for attack at different positions on the coupling partner, explaining the observed regioselectivity. researchgate.net

Reaction Mechanism: Computational studies can help elucidate whether the reaction proceeds via a classic electrophilic aromatic substitution mechanism, and can model the role of the solvent and pH in the reaction. researchgate.net

This compound is used in histochemistry to detect the activity of enzymes like alkaline phosphatase and carboxylesterase. The salt itself does not directly bind, but it reacts with the product of the enzymatic reaction (e.g., naphthol) to form an insoluble, colored azo dye at the site of enzyme activity.

Molecular dynamics (MD) simulations and molecular docking are powerful techniques to study how a substrate or an inhibitor interacts with the active site of an enzyme. nih.govmdpi.com While direct simulations of this compound in this context are scarce, the principles can be applied. A computational study could involve:

Docking: Docking the enzyme's natural substrate (e.g., naphthyl phosphate (B84403) for alkaline phosphatase) into the active site to understand its binding mode.

Reaction Simulation: Using quantum mechanics/molecular mechanics (QM/MM) methods to simulate the enzymatic hydrolysis of the substrate to produce naphthol.

Dye Formation: Modeling the subsequent azo coupling of the liberated naphthol with this compound in the vicinity of the active site.

Furthermore, diazonium ions are known to react with electron-rich amino acid residues like tyrosine and histidine. nih.gov This reactivity is relevant as it could lead to covalent modification and potential inhibition of enzymes. nasa.gov MD simulations could be employed to model the approach of the diazonium ion to the enzyme surface and identify potential binding or reaction sites near the enzyme's active center, explaining how the dye precipitates specifically where the enzyme is active. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. researchgate.netdergipark.org.tr In the context of "this compound" and other azo dyes, QSAR studies are instrumental in understanding how molecular features influence their coloring properties, or chromogenic efficacy. researchgate.netresearchgate.net These studies are crucial for the rational design of new dyes with desired colors and performance characteristics. mdpi.comnih.gov

The chromogenic efficacy of an azo dye like this compound is determined by its ability to absorb light in the visible region, which is directly related to its molecular structure. QSAR models correlate various structural descriptors with this property. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

Electronic Descriptors: These parameters describe the electronic properties of the molecule and are often found to be critical in determining the color of azo dyes. researchgate.net Key electronic descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the electronic excitation energy. A smaller HOMO-LUMO gap generally corresponds to a bathochromic shift (a shift to longer wavelengths of absorption), resulting in deeper colors. rsc.orgacs.org

Dipole Moment: The dipole moment of a dye molecule can influence its interaction with the substrate and solvent, which in turn can affect its color. A significant correlation has been observed between the dipole moment and the absorption wavelength of azo dyes. dergipark.org.tr

Partial Atomic Charges: The distribution of charges within the molecule can affect its reactivity and intermolecular interactions, thereby influencing its chromogenic properties. researchgate.net

Steric Descriptors: These descriptors relate to the size and shape of the molecule. They can influence how the dye molecule interacts with a substrate and can also affect the planarity of the molecule, which is important for the delocalization of π-electrons. Examples include:

Molecular Weight (MW): A fundamental descriptor related to the size of the molecule. frontiersin.org

Molecular Volume and Surface Area: These descriptors provide a more detailed picture of the molecule's size and shape. frontiersin.org

Steric Hindrance: Bulky substituents near the azo group can cause steric hindrance, leading to a loss of planarity and a hypsochromic shift (a shift to shorter wavelengths).

Hydrophobic Descriptors: These parameters, such as the logarithm of the partition coefficient (logP), describe the hydrophobicity of the molecule. They are particularly important for understanding the dye's solubility and its affinity for different types of fibers. researchgate.net

A hypothetical QSAR study on a series of this compound derivatives could yield a correlation matrix like the one presented in Table 1. Such a matrix would quantify the relationship between various descriptors and the maximum absorption wavelength (λmax), a key indicator of chromogenic efficacy.

Table 1: Hypothetical Correlation Matrix of Structural Descriptors and Chromogenic Efficacy (λmax) for this compound Derivatives This table is for illustrative purposes and does not represent real experimental data.

| Descriptor | λmax | HOMO-LUMO Gap | Dipole Moment | Molecular Weight |

|---|---|---|---|---|

| λmax | 1.00 | -0.85 | 0.65 | 0.45 |

| HOMO-LUMO Gap | -0.85 | 1.00 | -0.55 | -0.30 |

| Dipole Moment | 0.65 | -0.55 | 1.00 | 0.70 |

| Molecular Weight | 0.45 | -0.30 | 0.70 | 1.00 |